
3-Méthyl Adénine-d3
Vue d'ensemble
Description
3-Methyladenine-d3 (3MA-d3) is a synthetic compound that has been used in scientific research for a variety of applications. 3MA-d3 is a derivative of the naturally occurring nucleoside adenine, and is commonly used as a labelling agent in biochemical studies. It has been used to study the mechanisms of action of enzymes, to measure the effects of drugs on biochemical pathways, and to analyze the effects of genetic mutations. In addition, 3MA-d3 has been used to study the biochemical and physiological effects of various compounds on cells and tissues.
Applications De Recherche Scientifique
Recherche sur l'autophagie
La 3-Méthyl Adénine-d3 est utilisée dans la recherche sur l'autophagie . L'autophagie est un processus cellulaire qui dégrade et recycle les protéines et les organites endommagés. Dans une étude, la this compound a été utilisée pour inhiber l'autophagie dans les cellules souches dérivées du tissu adipeux (ADSC), et les effets sur l'apoptose, la prolifération, la sénescence et l'adipogenèse ont été observés .
Études sur l'apoptose
Ce composé est utilisé pour étudier l'apoptose, une forme de mort cellulaire programmée . Dans la même étude mentionnée ci-dessus, l'apoptose des ADSC a été évaluée après un prétraitement avec la this compound .
Recherche sur la sénescence
La this compound est utilisée dans la recherche sur la sénescence cellulaire . L'étude a révélé que la sénescence des ADSC a diminué avec la régulation positive de l'autophagie .
Études sur l'adipogenèse
Ce composé est utilisé dans les études sur l'adipogenèse . L'adipogenèse est le processus par lequel les adipocytes (cellules graisseuses) se forment. L'étude a révélé que l'adipogenèse des ADSC a augmenté avec la régulation positive de l'autophagie .
Recherche sur la prolifération
La this compound est utilisée dans la recherche sur la prolifération cellulaire . L'étude a révélé que la prolifération des ADSC a été inhibée après un prétraitement soit par la rapamycine, soit par la this compound <svg class="icon" height="16" p-id="1735" t="1709264788668"
Mécanisme D'action
Target of Action
3-Methyl Adenine-d3 primarily targets phosphatidylinositol 3-kinases (PI3K) . PI3K plays a crucial role in many biological processes, including the regulation of autophagy . Another target of 3-Methyl Adenine-d3 is DNA-3-methyladenine glycosylase 1 in Escherichia coli .
Action Environment
The action, efficacy, and stability of 3-Methyl Adenine-d3 can be influenced by various environmental factors. For instance, nutrient-rich conditions can promote autophagy when treated with 3-Methyl Adenine-d3 . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Methyl Adenine-d3, like its non-deuterated counterpart, interacts with various enzymes and proteins. It is known to inhibit PI3K, a key enzyme involved in many cellular processes, including the activation of mTOR, a key regulator of autophagy . This interaction with PI3K is central to the role of 3-Methyl Adenine-d3 in biochemical reactions .
Cellular Effects
3-Methyl Adenine-d3 has significant effects on various types of cells and cellular processes. It is known to enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, 3-Methyl Adenine-d3 suppresses LPS-induced IFN-β production and STAT signaling . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl Adenine-d3 involves its interaction with PI3K. It inhibits autophagy by blocking autophagosome formation via the inhibition of the class III PI3K complex . Interestingly, 3-Methyl Adenine-d3 appears to play a dual role in autophagy. Prolonged treatment with 3-Methyl Adenine-d3 promotes autophagy under nutrient-rich conditions, whereas 3-Methyl Adenine-d3 inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K .
Temporal Effects in Laboratory Settings
Prolonged treatment with 3-Methyl Adenine-d3 promotes autophagy under nutrient-rich conditions, whereas 3-Methyl Adenine-d3 inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K . It blocks class I PI3K persistently, whereas its suppressive effect on class III PI3K is transient .
Metabolic Pathways
3-Methyl Adenine-d3 is involved in the PI3K/Akt signaling pathway . It inhibits the activity of PI3K, thereby influencing the downstream Akt signaling pathway . This could also include any effects on metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
3-(trideuteriomethyl)-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558973 | |
| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110953-39-4 | |
| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
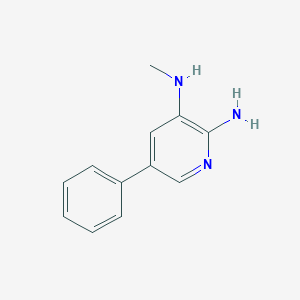

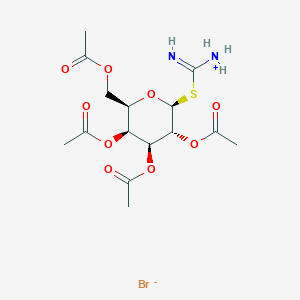
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
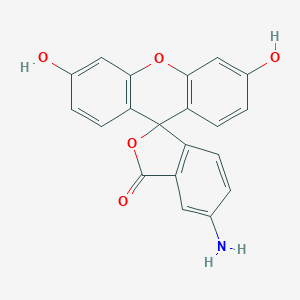

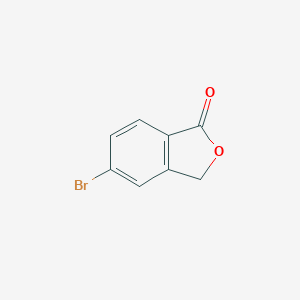
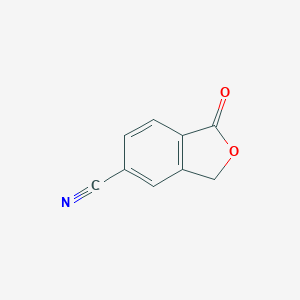

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
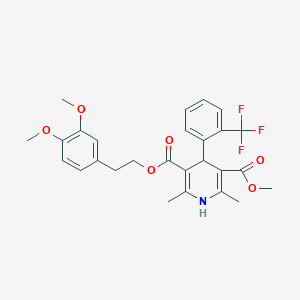
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
